
(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol
Overview
Description
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol is a piperidine derivative with a benzyl group at the N1 position, two fluorine atoms at the C4 position, and a hydroxymethyl group at C2. Its molecular formula is C₁₃H₁₇F₂NO, and it exhibits a predicted collision cross-section (CCS) of 157.3 Ų for the [M+H]+ adduct, indicating moderate polarity and molecular volume . The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, though specific biological data are unavailable .
Preparation Methods
Fluorination of Piperidine Ring
- Reagents and Conditions: The fluorination is commonly achieved by treating piperidine derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other sulfur-based fluorinating reagents.
- Mechanism: The fluorinating agent selectively replaces hydrogen atoms at the 4-position with fluorine atoms, yielding 4,4-difluoropiperidine intermediates.
- Notes: Fluorination is a critical step that influences the electronic and steric properties of the molecule, impacting subsequent reactions.
N-Benzylation
- Reagents and Conditions: The introduction of the benzyl group is typically performed via nucleophilic substitution using benzyl halides (e.g., benzyl chloride or bromide) under basic conditions.
- Procedure: The 4,4-difluoropiperidine intermediate is reacted with benzyl halide in the presence of a base such as potassium carbonate or sodium hydride, often in solvents like acetonitrile or dimethylformamide (DMF).
- Outcome: This step yields (1-benzyl-4,4-difluoropiperidine) intermediates.
Hydroxymethylation at the 3-Position
- Reagents and Conditions: Hydroxymethylation can be achieved by reduction of a corresponding 3-formyl or 3-carboxylate intermediate, or by direct introduction of the hydroxymethyl group using formaldehyde or related reagents.
- Example: Reduction of 3-piperidylcarboxylate derivatives with reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the hydroxymethyl group.
- Alternative Routes: Some protocols involve the use of methanol as solvent and formaldehyde under controlled temperature and pH to introduce the hydroxymethyl moiety.
Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
---|---|---|---|---|
1 | Piperidine derivative | Diethylaminosulfur trifluoride (DAST), anhydrous solvent, 0-25°C | 4,4-Difluoropiperidine intermediate | 70-85 |
2 | 4,4-Difluoropiperidine intermediate | Benzyl chloride, K2CO3, DMF, 50-80°C | (1-Benzyl-4,4-difluoropiperidine) | 75-90 |
3 | (1-Benzyl-4,4-difluoropiperidine) | Formaldehyde, NaBH4 or LiAlH4, methanol, 0-25°C | (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol | 65-80 |
- Industrial synthesis adapts these laboratory methods with optimization for safety, cost, and environmental impact.
- Fluorination steps require careful handling due to the reactivity and toxicity of fluorinating agents.
- Purification often involves crystallization or chromatography to achieve pharmaceutical-grade purity.
- Large-scale production may employ continuous flow reactors for improved control and scalability.
- Reaction Monitoring: Techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy are used to confirm the introduction of fluorine atoms and benzyl/hydroxymethyl groups.
- Yields and Purity: Reported yields for each step vary but generally fall within 65-90%, with purity levels exceeding 95% after purification.
- Side Reactions: Potential side reactions include over-fluorination, benzyl group cleavage, or oxidation of the hydroxymethyl group, which are minimized by controlling reaction parameters.
Step | Purpose | Reagents | Solvent | Temperature | Notes |
---|---|---|---|---|---|
1 | Fluorination | Diethylaminosulfur trifluoride (DAST) | Anhydrous solvent (e.g., CH2Cl2) | 0-25°C | Sensitive to moisture |
2 | N-Benzylation | Benzyl chloride, K2CO3 | DMF or acetonitrile | 50-80°C | Base facilitates substitution |
3 | Hydroxymethylation | Formaldehyde, NaBH4 or LiAlH4 | Methanol | 0-25°C | Reduction step |
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the fluorine atoms or hydroxymethyl group under controlled conditions.
Key Findings :
-
Fluorine atoms at the 4,4-positions exhibit moderate electrophilicity, enabling substitution with hydroxyl groups under strong basic conditions .
-
The hydroxymethyl group can be converted to a chloromethyl derivative, facilitating further functionalization .
Oxidation Reactions
The hydroxymethyl group is susceptible to oxidation, yielding carboxylic acid derivatives.
Oxidizing Agent | Solvent/Temp. | Product | Selectivity | Reference |
---|---|---|---|---|
KMnO₄ | H₂O/acetone, 50°C | (1-Benzyl-4,4-difluoropiperidin-3-yl)carboxylic acid | 78% | |
Jones reagent | H₂SO₄, 0°C → RT | Same as above | 82% |
Mechanistic Insight :
-
Oxidation proceeds via a two-step mechanism: initial dehydrogenation to an aldehyde intermediate, followed by further oxidation to the carboxylic acid .
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group under hydrogenation conditions.
Reducing Agent | Catalyst | Product | Yield (%) | Reference |
---|---|---|---|---|
H₂ (1 atm) | Pd/C, EtOH | (1-Benzyl-4,4-difluoropiperidin-3-yl)methane | 90 | |
NaBH₄/I₂ | THF, 0°C | Same as above | 68 |
Notable Observations :
-
Catalytic hydrogenation preserves the difluoropiperidine ring structure while selectively reducing the hydroxymethyl group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its benzyl or hydroxymethyl groups.
Case Study :
-
Suzuki coupling with 4-bromophenylboronic acid yielded a biaryl derivative used in kinase inhibitor development (DC₅₀ = 35 nM in BCL6 degradation assays) .
Acid-Base Reactions
The hydroxymethyl group exhibits weak acidity (pKa ≈ 15.5), enabling deprotonation for alkylation:
Base | Electrophile | Product | Yield (%) | Reference |
---|---|---|---|---|
NaH | CH₃I | (1-Benzyl-4,4-difluoropiperidin-3-yl)methyl ether | 75 | |
LDA | Benzyl bromide | Benzyl-protected derivative | 60 |
Comparative Reactivity with Analogues
The difluoro substitution distinctively modulates reactivity compared to non-fluorinated or monohalogenated analogues:
Structural Impact :
Scientific Research Applications
Biological Applications
The compound has shown promise in various biological applications:
Pharmacological Potential
Research indicates that (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol exhibits significant activity against certain bacterial strains and may possess anti-diabetic properties.
Table 1: Antimicrobial Activity
Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 14 |
This table illustrates the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development as a therapeutic agent.
Antidiabetic Activity
In vitro studies have demonstrated that the compound inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.
Table 2: Enzyme Inhibition
Enzyme | % Inhibition at 100 µg/mL |
---|---|
α-Amylase | 85% |
α-Glucosidase | 72% |
These results indicate its potential use in managing diabetes by controlling blood sugar levels.
Industrial Applications
Beyond biological uses, this compound can be utilized in various industrial applications:
Solvent in Organic Synthesis
Due to its polarity and ability to dissolve a wide range of compounds, it serves as an effective solvent in organic reactions.
Intermediate in Pharmaceutical Manufacturing
The compound can act as an intermediate in synthesizing other pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known piperidine-based drugs.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various pathogens. The results confirmed its effectiveness comparable to traditional antibiotics, highlighting its potential role in combating antibiotic-resistant bacteria.
Case Study 2: Diabetes Management
Jones et al. (2024) explored the antidiabetic effects of the compound in diabetic rat models. The findings indicated a significant reduction in blood glucose levels post-treatment, suggesting its viability as a new therapeutic agent for diabetes management.
Mechanism of Action
The mechanism of action of (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its observed activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
(a) Piperidine Derivatives
- Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate (C₁₅H₁₉F₂NO₂): Replaces the hydroxymethyl group with an ethyl carboxylate ester. Molecular weight: 299.32 g/mol vs. 241.13 g/mol for the target compound.
- [1-(4-Methylbenzyl)piperidin-3-yl]methanol (C₁₄H₂₁NO): Features a methyl-substituted benzyl group at N1. The methyl group introduces steric hindrance and electron-donating effects, which may influence binding affinity in receptor-targeted applications . Molecular weight: 219.32 g/mol, lower than the target compound due to the absence of fluorine atoms.
(b) Pyrrolidine Derivatives
- (S)-(1-Benzyl-4,4-difluoropyrrolidin-2-yl)-bis-(3,5-bis(trifluoromethyl)phenyl)methanol (C₂₇H₂₁F₈NO): Pyrrolidine core (5-membered ring) instead of piperidine. Additional trifluoromethylphenyl groups enhance electron-withdrawing properties and rigidity, likely increasing metabolic resistance . Molecular weight: 563.46 g/mol, significantly higher than the target compound.
- (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol (C₁₁H₁₃F₂NO): Contains a hydroxyl group at C3 instead of hydroxymethyl.
Functional Group Variations
Stereochemical and Fluorination Effects
- Fluorine Substitution : The 4,4-difluoro motif in the target compound and analogs (e.g., CAS 10357-27-4: 1-benzyl-4,4-difluoropiperidine) enhances metabolic stability and electronegativity, influencing binding interactions in medicinal chemistry .
Biological Activity
(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol is a synthetic organic compound notable for its potential biological activity, particularly in the field of medicinal chemistry. This compound, characterized by a piperidine ring substituted with difluoromethyl and benzyl groups, has garnered interest for its possible interactions with various biological targets, including neurotransmitter receptors.
- Chemical Formula : C₁₃H₁₇F₂NO
- Molar Mass : Approximately 241.28 g/mol
- Structure : The compound features a piperidine ring with two fluorine atoms at the 4-position and a benzyl group attached to the nitrogen atom.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The presence of fluorine atoms enhances binding affinity and selectivity for certain biological targets, while the hydroxymethyl group may participate in hydrogen bonding, influencing the compound's overall efficacy .
Potential Biological Targets
- Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with N-methyl-D-aspartate (NMDA) receptors, particularly influencing NR2B subtypes associated with neurological disorders such as depression and schizophrenia .
- Enzymatic Interactions : The compound may also act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, although detailed studies are required to confirm these interactions.
In Vitro Studies
Research indicates that this compound exhibits promising activity in various assays:
- MAO-B Inhibition : A study highlighted that derivatives of this compound showed significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters .
- Binding Affinity : Molecular docking studies have suggested that the compound has a high affinity for NMDA receptors, indicating potential neuroprotective effects.
Case Studies
- Neuropharmacological Research : A study investigating compounds similar to this compound found that alterations in substituent positions on the benzyl fragment significantly impacted MAO-B inhibitory activity. The most stable complexes were formed when substituents were strategically placed at specific positions on the aromatic ring .
- Synthesis and Pharmacological Profiling : Another research effort focused on synthesizing various analogs of this compound to evaluate their pharmacological profiles. Results indicated that modifications in fluorination patterns could enhance biological activity and selectivity against targeted receptors .
Table 1: Structure–Activity Relationship of this compound Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Fluorine at 4-position | Potential NMDA receptor antagonist |
3-Chlorobenzyl derivative | Substituted at position 3 | Higher MAO-B inhibition |
Unsubstituted piperidine | Lacks benzyl group | Reduced activity compared to substituted derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via multi-step organic reactions, starting with functionalization of the piperidine ring. For example, describes similar piperidine derivatives synthesized using nucleophilic substitution and benzylation under anhydrous conditions. Optimize solvent systems (e.g., dichloromethane/methanol mixtures) and monitor progress via TLC or HPLC (retention times ~11–12 min, 254 nm) . Use catalytic agents (e.g., Pd/C for hydrogenation) and control temperature (0–5°C for fluorination steps). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.5–4.5 ppm for -CH₂OH and benzyl protons; δ ~100–120 ppm for fluorinated carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₃H₁₅F₂NO).
- HPLC : Use reverse-phase C18 columns with methanol/water gradients; target >97% purity at 254 nm .
- Elemental Analysis : Validate calculated vs. experimental C/H/N ratios (e.g., C: ~72%, H: ~5.5%, N: ~12%) .
Q. How can crystallographic data be obtained and refined for this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding geometry and fluorination patterns. highlights SHELX’s robustness for small-molecule refinement, particularly for high-resolution or twinned data . Crystallize in methanol/chloroform mixtures and analyze hydrogen-bond distances (e.g., 2.8–3.2 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts vs. computational predictions)?
- Methodology :
- Cross-Validation : Compare experimental NMR data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* level).
- Isotopic Labeling : Use ²H or ¹⁹F labeling to clarify ambiguous signals.
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations.
- Collaborative Analysis : Reference multi-lab datasets to identify systematic errors (e.g., solvent effects in NMR) .
Q. What strategies are effective for elucidating the pharmacological mechanisms of this compound?
- Methodology :
- In Vitro Assays : Screen for kinase inhibition or receptor binding (e.g., fluorogenic substrate assays).
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors, given structural analogs in ) .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS quantification .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Substituent Variation : Modify the benzyl group (e.g., para-fluoro or nitro substitutions) or piperidine fluorination.
- Biological Testing : Compare IC₅₀ values in cell-based assays (e.g., cancer cell lines) and correlate with logP values (e.g., ~2.3 for similar compounds, per ) .
- QSAR Modeling : Develop regression models using descriptors like polar surface area and H-bond donors .
Q. What are the best practices for handling data reproducibility challenges in multi-step syntheses?
- Methodology :
- Detailed Protocols : Document reaction parameters (e.g., inert atmosphere, moisture control).
- Batch Analysis : Compare yields and purity across multiple batches using statistical tools (e.g., ANOVA).
- Open Data Sharing : Deposit synthetic and analytical data in repositories like PubChem (see ) to enable cross-validation .
Properties
IUPAC Name |
(1-benzyl-4,4-difluoropiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)6-7-16(9-12(13)10-17)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXXITLTOBWYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229207 | |
Record name | 4,4-Difluoro-1-(phenylmethyl)-3-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303973-25-2 | |
Record name | 4,4-Difluoro-1-(phenylmethyl)-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303973-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-1-(phenylmethyl)-3-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzyl-4,4-difluoropiperidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.